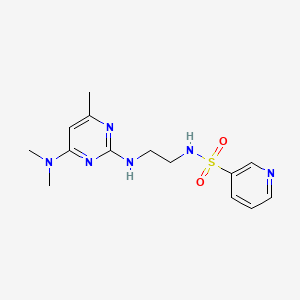
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a pyridine and pyrimidine core, which are known for their significant roles in medicinal chemistry. The molecular formula is C14H19N7O3S, with a molecular weight of approximately 301.35 g/mol. Its unique structural components include:
- Dimethylamino Group : Enhances solubility and biological activity.
- Pyrimidine Moiety : Known for various therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Sulfonamide Group : Often linked to antibacterial activity.
Anticancer Activity
Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in cancer pathways. Notably, it has been shown to inhibit Syk kinase, which plays a crucial role in signaling pathways associated with cancer progression and immune response .
In vitro studies have demonstrated that similar compounds can effectively inhibit cancer cell proliferation. For example, derivatives of pyrimidine have been reported to exhibit IC50 values comparable to established anticancer agents .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrimidine derivatives have been documented to suppress COX-2 activity significantly, with some exhibiting IC50 values as low as 0.04 μmol . This inhibition can lead to reduced inflammation and pain, making it a candidate for further investigation in treating inflammatory diseases.
The mechanism of action for this compound typically involves:
- Binding to Enzymes : The compound binds to specific enzymes or receptors, inhibiting their activity.
- Modulation of Signaling Pathways : By affecting key signaling pathways, the compound alters cellular processes critical for survival and proliferation.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Pyrimidine Intermediates : Alkylation reactions are typically employed to introduce the ethylamine side chain.
- Formation of Sulfonamide Linkage : Nucleophilic substitution reactions are used to attach the sulfonamide group.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide | Contains pyrazine and sulfonamide groups | Antimicrobial properties |
| 5-Amino-pyrazine-2-carboxamide | Simple pyrazine derivative | Potential anti-inflammatory effects |
| 4-Dimethylaminopyridine | Pyridine derivative | Catalytic applications in organic synthesis |
The distinct combination of dimethylamino and pyrimidine functionalities in this compound may enhance its selectivity and potency against specific biological targets compared to similar compounds .
Case Studies and Research Findings
Recent studies have underscored the importance of pyrimidine derivatives in drug discovery:
- Antitubercular Activity : Pyrimidine derivatives have shown promising results against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.5–1.0 μg/mL .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have revealed favorable profiles, including good oral bioavailability and minimal toxicity at high doses .
Propriétés
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-11-9-13(20(2)3)19-14(18-11)16-7-8-17-23(21,22)12-5-4-6-15-10-12/h4-6,9-10,17H,7-8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKVVLXUQIJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














